
L-Prolyl-L-alanyl-L-seryl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the desired stereochemistry. One common approach is the Strecker synthesis, which involves the formation of α-aminonitriles followed by hydrolysis to yield the corresponding amino acids . This method is promoted by acid and requires the generation of hydrogen cyanide in situ from cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For example, metal-free catalytic systems using sodium iodide have been reported to achieve high yields in the selective transformation of bio-based lactic acid to propionic acid . Such methods can be adapted for the synthesis of more complex compounds like (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The carboxyl group can participate in esterification reactions with alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid catalysts like sulfuric acid or ion exchange resins can facilitate esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide groups can produce primary amines.
Applications De Recherche Scientifique
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its chiral centers make it useful in studying stereochemistry and enzyme interactions.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionic acid: A simpler analog with fewer functional groups.
Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring structure.
Lactic acid: Contains a hydroxyl group and a carboxyl group but lacks the amide functionalities.
Uniqueness
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is unique due to its multiple chiral centers and functional groups, which confer specific stereochemical properties and reactivity. This makes it a valuable compound for studying complex biochemical interactions and developing specialized pharmaceuticals.
Propriétés
Numéro CAS |
918661-84-4 |
|---|---|
Formule moléculaire |
C14H24N4O6 |
Poids moléculaire |
344.36 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O6/c1-7(16-12(21)9-4-3-5-15-9)11(20)18-10(6-19)13(22)17-8(2)14(23)24/h7-10,15,19H,3-6H2,1-2H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,10-/m0/s1 |
Clé InChI |
JDZDMCVZNSHHNJ-XKNYDFJKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CC(C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


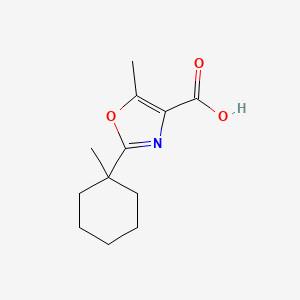
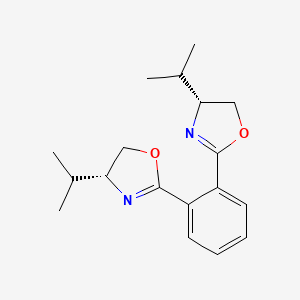
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
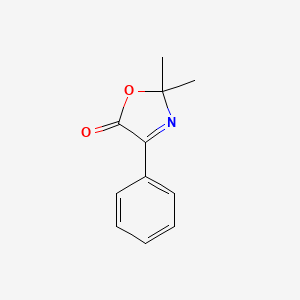
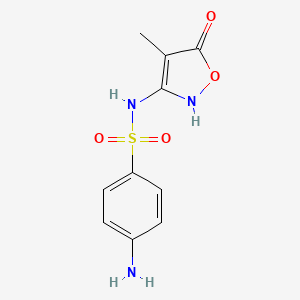

![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)

![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)

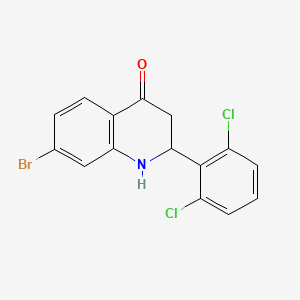
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
